
Antiestrogen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Yp537 is a compound known for its role as an estrogen receptor inhibitor. It specifically prevents the dimerization of the human estrogen receptor, making it a valuable tool in scientific research, particularly in studies related to estrogen receptor functions and related pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Yp537 involves a series of peptide coupling reactions. The compound is a phosphotyrosyl peptide, and its synthesis typically includes the use of solid-phase peptide synthesis (SPPS) techniques. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for Yp537 are not widely documented, the general approach would involve scaling up the SPPS process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing rigorous quality control measures to maintain consistency in the final product .
化学反应分析
Types of Reactions
Yp537 primarily undergoes peptide coupling reactions during its synthesis. In terms of its interactions, it binds to a SH2-like domain and interferes with the SH2-like phosphopeptide coupling mechanism between human estrogen receptor monomers .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Solvents: Dimethyl sulfoxide (DMSO), water
Major Products
The major product of the synthesis is the Yp537 compound itself, characterized by its ability to inhibit the dimerization of the human estrogen receptor .
科学研究应用
Yp537 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide interactions and receptor binding mechanisms.
Biology: Helps in understanding the role of estrogen receptors in various biological processes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting estrogen receptors
作用机制
Yp537 exerts its effects by binding to a SH2-like domain on the human estrogen receptor. This binding interferes with the SH2-like phosphopeptide coupling mechanism between receptor monomers, thereby preventing their dimerization. This inhibition of dimerization disrupts the normal function of the estrogen receptor, making Yp537 a potent inhibitor .
相似化合物的比较
Similar Compounds
Tamoxifen: Another well-known estrogen receptor inhibitor used in the treatment of breast cancer.
Raloxifene: Used to prevent osteoporosis and also acts as an estrogen receptor modulator.
Fulvestrant: A selective estrogen receptor degrader used in hormone therapy for breast cancer.
Uniqueness of Yp537
Yp537 is unique in its specific mechanism of action, which involves binding to a SH2-like domain and preventing the dimerization of the human estrogen receptor. This specific interaction makes it a valuable tool for studying the detailed mechanisms of estrogen receptor function and inhibition .
属性
分子式 |
C64H104N13O22PS |
|---|---|
分子量 |
1470.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C64H104N13O22PS/c1-30(2)22-40(54(84)67-39(64(94)95)19-20-49(79)80)69-55(85)41(23-31(3)4)70-56(86)42(24-32(5)6)71-59(89)46(28-50(81)82)73-58(88)44(26-36-15-17-37(18-16-36)99-100(96,97)98)72-57(87)43(25-33(7)8)74-61(91)47-14-13-21-77(47)63(93)52(35(11)12)76-62(92)51(34(9)10)75-60(90)45(27-48(66)78)68-53(83)38(65)29-101/h15-18,30-35,38-47,51-52,101H,13-14,19-29,65H2,1-12H3,(H2,66,78)(H,67,84)(H,68,83)(H,69,85)(H,70,86)(H,71,89)(H,72,87)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,79,80)(H,81,82)(H,94,95)(H2,96,97,98)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 |
InChI 键 |
NIBQNOUHTFWWCZ-UUPYPVMGSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


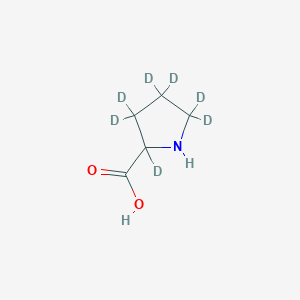
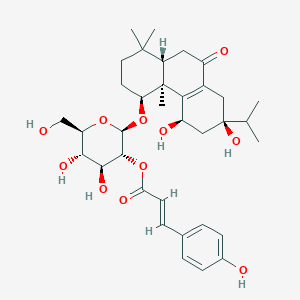

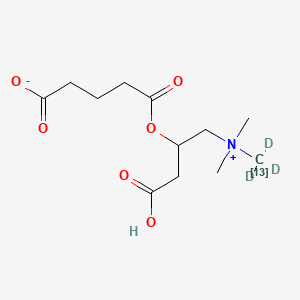
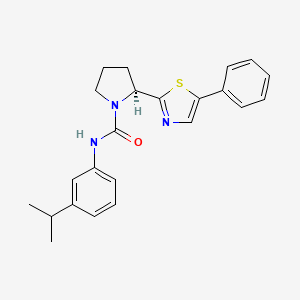
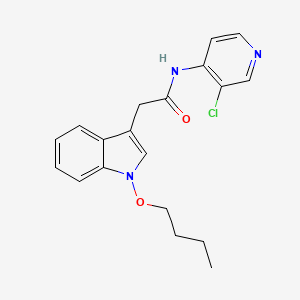
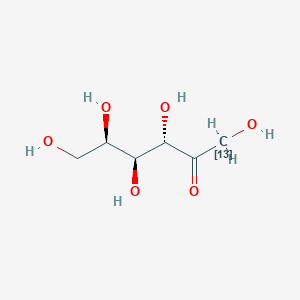

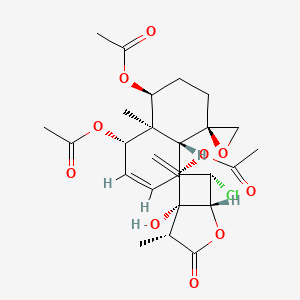
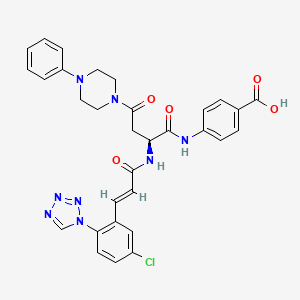
![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)
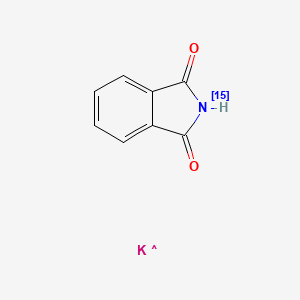

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)
